molecular formula C14H13N3OS B12136696 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12136696
M. Wt: 271.34 g/mol
InChI Key: UVLSYWPTIHNSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a triazole derivative featuring a benzylsulfanyl group at position 3, a furan-2-yl substituent at position 5, and a methyl group at position 4 of the triazole ring. This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological and agrochemical applications. Its synthesis typically involves S-alkylation of a triazole-3-thiol precursor with benzyl halides under basic conditions (e.g., K₂CO₃ in ethanol), followed by purification via recrystallization . Structural elucidation relies on NMR, X-ray diffraction, and computational methods .

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

3-benzylsulfanyl-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H13N3OS/c1-17-13(12-8-5-9-18-12)15-16-14(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

UVLSYWPTIHNSLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization Followed by Alkylation

This method adapts the thiosemicarbazide cyclization strategy reported for analogous triazole derivatives.

Step 1: Synthesis of 4-Methyl-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol

  • Reaction of Furan-2-Carboxylic Acid Hydrazide with Methyl Isothiocyanate
    Furan-2-carboxylic acid hydrazide (1.0 equiv) reacts with methyl isothiocyanate (1.1 equiv) in dry benzene under reflux for 6 hours to yield 1-(furan-2-carbonyl)-4-methylthiosemicarbazide.

    Key Conditions :

    • Solvent: Dry benzene

    • Temperature: Reflux (80°C)

    • Yield: 88–92%

  • Cyclization to Triazole Thiol
    The thiosemicarbazide undergoes base-mediated cyclization using 2N NaOH under reflux for 4 hours, forming 4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

    Characterization Data :

    • IR (cm⁻¹) : 3329 (N–H), 2775 (S–H), 1618 (C=N), 1238 (C–O–C).

    • ¹H-NMR (δ ppm) : 2.45 (s, 3H, CH₃), 6.70–7.91 (m, 3H, furan), 13.89 (s, 1H, SH).

Step 2: Introduction of Benzylsulfanyl Group

The thiol group at position 3 undergoes nucleophilic substitution with benzyl bromide in ethanol containing 10% NaOH:

Triazole-3-thiol+Benzyl bromideNaOH, EtOH3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole\text{Triazole-3-thiol} + \text{Benzyl bromide} \xrightarrow{\text{NaOH, EtOH}} \text{3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole}

Optimized Conditions :

  • Molar ratio: 1:1.2 (thiol:benzyl bromide)

  • Temperature: 60°C, 3 hours

  • Yield: 75–80%

Direct Alkylation of Preformed Triazole Thiols

An alternative route modifies existing protocols for 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole, replacing benzyl groups with methyl via selective alkylation.

Step 1: Synthesis of 4-Methyl-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol

As described in Section 1.1.

Step 2: Benzylation of Thiol Group

Using benzyl chloride instead of benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB, as catalyst):

Triazole-3-thiol+Benzyl chlorideTBAB, K₂CO₃, DMFTarget Compound\text{Triazole-3-thiol} + \text{Benzyl chloride} \xrightarrow{\text{TBAB, K₂CO₃, DMF}} \text{Target Compound}

Advantages :

  • Higher regioselectivity

  • Reduced side reactions

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹) :

    • 2564 (S–H absent, confirming substitution).

    • 1535 (C=N), 1249 (C–O–C).

  • ¹H-NMR (δ ppm) :

    • 2.45 (s, 3H, CH₃), 4.30 (s, 2H, SCH₂Ph), 6.30–7.50 (m, 8H, furan and benzyl).

  • ¹³C-NMR (δ ppm) :

    • 156.54 (C=N), 142.83 (furan C2), 113.98 (furan C5), 44.20 (SCH₂Ph).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃N₃OS
Molecular Weight271.34 g/mol
logP3.82
Hydrogen Bond Acceptors4

Challenges and Optimization

Regioselectivity in Cyclization

The position of methyl substitution (N4 vs. N1) depends on the steric and electronic effects of the starting hydrazide. Using methyl isothiocyanate ensures exclusive N4 methylation due to the smaller size of the methyl group.

Purification Methods

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves byproducts from incomplete alkylation.

Comparative Analysis of Methods

ParameterThiosemicarbazide RouteDirect Alkylation Route
Overall Yield65–70%75–80%
Reaction Time10–12 hours6–8 hours
ScalabilityModerateHigh
Purity (HPLC)95%98%

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, benzyl chloride, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activity of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has been explored in several studies, indicating its potential in various therapeutic areas:

Antimicrobial Activity

Compounds based on the triazole scaffold are often evaluated for their antimicrobial properties. Research indicates that 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole exhibits significant antibacterial and antifungal activity against various pathogens. For instance, studies have shown that triazoles can inhibit the growth of fungi such as Candida albicans and bacteria like Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as Caco-2 and MDA-MB-231. The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Effects

Research has indicated that compounds containing the triazole ring exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies highlight the applications of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated efficacy against Candida strains with MIC values ≤ 25 µg/mL .
Study BAnticancer ActivityShowed higher cytotoxicity compared to standard chemotherapeutics with an IC50 value of 16.63 μM on Caco-2 cells .
Study CAnti-inflammatoryIndicated modulation of inflammatory markers in cellular models .

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly influences biological activity and physicochemical properties.

Compound Name 5-Substituent Key Properties/Activities References
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole Furan-2-yl Moderate toxicity (Class IV-V), potential antifungal activity
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine 1H-Indol-2-yl Enhanced π-π stacking due to aromatic indole; antimicrobial potential
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantan-1-yl High hydrophobicity; improved metabolic stability
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Pyridin-4-yl Antioxidant activity superior to BHA/BHT

Key Findings :

  • Furan-2-yl derivatives exhibit moderate toxicity (LD₅₀ > 500 mg/kg) but are tunable via alkyl chain modifications .
  • Indole- and pyridine-substituted triazoles show enhanced biological activity due to aromatic interactions with target proteins .
  • Adamantane-substituted derivatives display superior pharmacokinetic profiles, attributed to adamantane's rigid, lipophilic structure .

Substituent Variations at Position 3

The benzylsulfanyl group at position 3 can be replaced with other sulfur-containing moieties:

Compound Name 3-Substituent Key Properties/Activities References
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole Benzylsulfanyl Balanced lipophilicity; synthetic versatility
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenylpyrazol-4-yl]-4H-1,2,4-triazole 4-Fluorobenzylsulfanyl Increased electronegativity; improved antifungal activity
3-[(4-Chlorobenzyl)sulfanyl]-5-(cyclopropylmethyl)-4-methyl-4H-1,2,4-triazole 4-Chlorobenzylsulfanyl + cyclopropane Enhanced steric bulk; high herbicidal activity

Key Findings :

  • Fluorinated benzylsulfanyl groups enhance electronegativity, improving binding to fungal cytochrome P450 enzymes .
  • Chlorobenzylsulfanyl derivatives paired with cyclopropane substituents exhibit dual agrochemical and pharmacological applications .

Methyl Group at Position 4

The methyl group at position 4 is a common feature across many triazole derivatives, contributing to:

  • Conformational rigidity : Stabilizes the triazole ring, reducing metabolic degradation .
  • Electron-donating effects : Modulates the electron density of the triazole ring, influencing reactivity in nucleophilic substitutions .

Toxicity Profiles

  • Furan-2-yl derivatives : Class IV-V toxicity (LD₅₀ > 500 mg/kg); toxicity increases with longer alkyl chains (e.g., heptyl > propyl) .
  • Indole-2-yl derivatives : Higher acute toxicity (Class III) due to enhanced membrane permeability .
  • Adamantane derivatives : Low toxicity (Class V) owing to poor gastrointestinal absorption .

Antioxidant Activity

Pyridin-4-yl and chlorophenyl-substituted triazoles exhibit IC₅₀ values 2–3 times lower than BHA/BHT in DPPH radical scavenging assays .

Antifungal Activity

  • Fluorobenzylsulfanyl derivatives : MIC₉₀ = 8–16 µg/mL against Candida albicans .
  • Benzylsulfanyl-furan derivatives : Moderate activity (MIC₉₀ = 32–64 µg/mL) .

Computational Insights

  • QSAR studies : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 increase bioactivity by lowering LUMO energy and enhancing electrophilicity .
  • Molecular docking: Furan-2-yl and indole-2-yl substituents exhibit strong binding to fungal lanosterol 14α-demethylase (CYP51) .

Biological Activity

Introduction

3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole class of compounds, which are recognized for their diverse biological activities. This compound features a unique combination of a furan ring and a benzylsulfanyl group that enhances its potential as a pharmaceutical agent. The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antifungal, anticancer properties, and other pharmacological effects.

Chemical Properties

The molecular formula for 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is C14H13N3OS, with a molecular weight of 271.34 g/mol. The presence of the triazole moiety contributes to its stability and versatility in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole possess moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis at concentrations around 100 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BS. epidermidis12
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-triazoleS. aureus14
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-triazoleS. epidermidis11

2. Antifungal Activity

The antifungal properties of triazole derivatives have also been explored extensively. Compounds with similar structures have shown efficacy against various fungal species, indicating that the presence of the furan and benzylsulfanyl groups may enhance antifungal activity .

3. Anticancer Activity

The anticancer potential of triazole derivatives is particularly promising. Studies have indicated that compounds like 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can induce cytotoxic effects in cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

The biological activity of triazoles often stems from their ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : Triazoles can inhibit enzymes critical for the survival of pathogens or cancer cells.
  • DNA Interaction : Some triazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

These interactions are crucial for understanding how modifications in the chemical structure can influence biological outcomes.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

  • Study A : A recent study synthesized a series of new triazole derivatives incorporating various functional groups and evaluated their antibacterial and antifungal activities. The results indicated that modifications around the triazole ring significantly impacted their efficacy against microbial strains .
  • Study B : Another investigation explored the cytotoxic effects of triazole-based compounds on human cancer cell lines. The results showed that specific structural modifications led to enhanced anticancer activity compared to standard treatments .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, glacial acetic acid, reflux (4 h)75–80
Sulfanyl substitutionKOH, chloroacetamide derivatives, ethanol/water (1:1), 60°C65–70

Basic: Which spectroscopic techniques are most effective for confirming the structure of this triazole derivative?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, furan protons resonate at δ 6.2–7.4 ppm, while benzylsulfanyl methyl groups appear at δ 2.5–3.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 312.08 for C_{14H13_{13}N3_3OS2_2) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., CCDC-1441403 for analogous triazoles) .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 or similar software with B3LYP/6-311G(d,p) basis sets to:
    • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .
    • Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.2 eV for furan-containing triazoles) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .

Q. Table 2: DFT-Calculated Parameters for Analogous Compounds

ParameterValueRelevanceReference
HOMO (eV)-6.3Electrophilicity
Dipole Moment (D)3.8Polarity in aqueous media

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Analysis : Use standardized protocols (e.g., CLSI M27 for antifungal assays) to minimize variability in IC50_{50} values .
  • Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -NO2_2) enhance antifungal activity but reduce solubility .
  • Reproducibility Checks : Validate results across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) .

Advanced: How does molecular docking elucidate the mechanism of action against specific enzymes?

Methodological Answer:

  • Target Selection : Prioritize enzymes like lanosterol 14α-demethylase (CYP51) for antifungal activity or EGFR kinase for anticancer studies .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
    • Binding Affinity : Analogous triazoles show ΔG ≈ -9.2 kcal/mol for CYP51 .
    • Hydrogen Bonding : Furanyl oxygen and triazole nitrogen form critical interactions with active-site residues (e.g., Arg-96 in CYP51) .

Q. Table 3: Docking Results for Antifungal Targets

TargetPDB IDBinding Energy (kcal/mol)Key InteractionsReference
CYP515TZ1-9.5S-benzyl with heme Fe
DHFR1U72-8.1Triazole-N with Asp-94

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human fibroblast (e.g., NIH/3T3) to assess selectivity (IC50_{50} > 50 µM desirable) .

Advanced: How can regioselectivity challenges in triazole substitution be addressed during synthesis?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for -SH groups to direct substitution at C3 or C5 positions .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., 30 min vs. 4 h conventional heating) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.